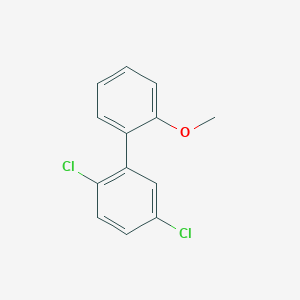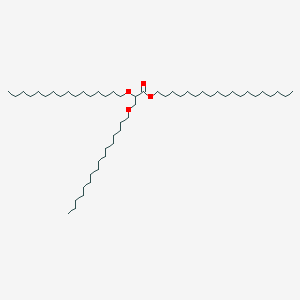
4-Aminosalicylaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminosalicylaldehyde thiosemicarbazone is a compound derived from the reaction of 4-aminosalicylaldehyde with thiosemicarbazide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminosalicylaldehyde thiosemicarbazone typically involves the reaction of 4-aminosalicylaldehyde with thiosemicarbazide in an ethanol-water mixture. The reaction is catalyzed by a few drops of acetic acid and is usually carried out at room temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent ratios, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminosalicylaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Aminosalicylaldehyde thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes. These metal complexes can interact with biological targets, such as enzymes and DNA, leading to inhibition of enzyme activity or induction of apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiochromanone thiosemicarbazone: Exhibits higher cytotoxicity against certain cancer cell lines compared to 4-Aminosalicylaldehyde thiosemicarbazone.
Benzothiazepine thiosemicarbazone: Known for its anti-cancer and anti-microbial activities.
1,1-Dioxo-thiochromanone thiosemicarbazone: Similar in structure but with different pharmacological properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable metal complexes and exhibit a broad range of biological activities. Its ability to inhibit enzymes and induce apoptosis in cancer cells makes it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
63992-66-5 |
|---|---|
Molekularformel |
C8H10N4OS |
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
[(E)-(4-amino-2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4OS/c9-6-2-1-5(7(13)3-6)4-11-12-8(10)14/h1-4,13H,9H2,(H3,10,12,14)/b11-4+ |
InChI-Schlüssel |
ZGJVBYQLWIVHNM-NYYWCZLTSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1N)O)/C=N/NC(=S)N |
Kanonische SMILES |
C1=CC(=C(C=C1N)O)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
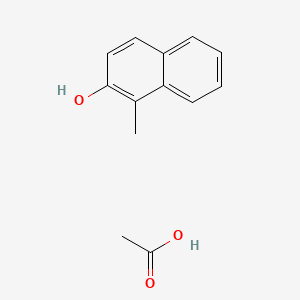
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
oxophosphanium](/img/structure/B14495966.png)

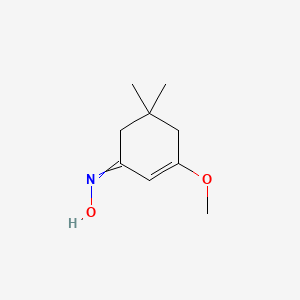
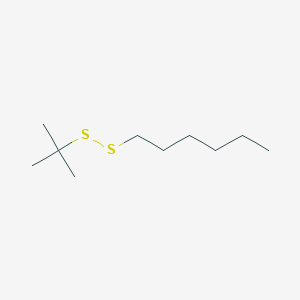
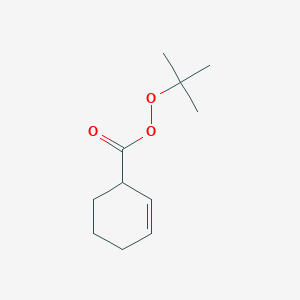
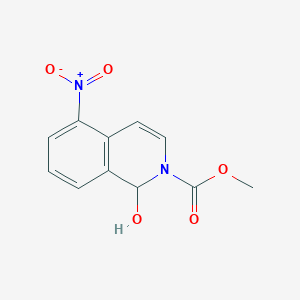
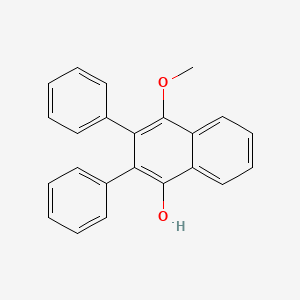
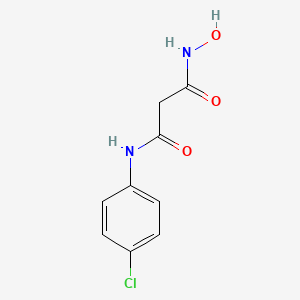
![Diphenyl(prop-2-EN-1-YL)[1-(trimethylsilyl)hexyl]silane](/img/structure/B14496001.png)
